molecular formula C23H17N3OS B5426786 (2E)-2-(5-methoxy-1H-benzimidazol-2-yl)-3-[2-(phenylsulfanyl)phenyl]prop-2-enenitrile

(2E)-2-(5-methoxy-1H-benzimidazol-2-yl)-3-[2-(phenylsulfanyl)phenyl]prop-2-enenitrile

Cat. No.: B5426786
M. Wt: 383.5 g/mol
InChI Key: IZCMGOWBRJNFPL-GHRIWEEISA-N
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Description

The compound “2-(5-methoxy-1H-benzimidazol-2-yl)-3-[2-(phenylthio)phenyl]acrylonitrile” is a complex organic molecule. It contains a benzimidazole ring, which is a fused benzene and imidazole ring, and a phenylthio group attached to an acrylonitrile group. The presence of the methoxy group indicates that there is an oxygen atom connected to a methyl group (CH3) attached to the benzimidazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzimidazole ring, the phenylthio group, and the acrylonitrile group. The benzimidazole ring is a heterocyclic aromatic compound, which means it likely contributes to the compound’s stability and may influence its reactivity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. For example, the acrylonitrile group contains a carbon-nitrogen triple bond, which is typically reactive and might undergo addition reactions. The phenylthio group might also influence the compound’s reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzimidazole ring might contribute to its stability, while the acrylonitrile group might make it more reactive .

Future Directions

Benzimidazole derivatives are an active area of research due to their potential biological activities. Future research might explore the synthesis of new derivatives, their potential biological activities, and their mechanisms of action .

Properties

IUPAC Name

(E)-2-(6-methoxy-1H-benzimidazol-2-yl)-3-(2-phenylsulfanylphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3OS/c1-27-18-11-12-20-21(14-18)26-23(25-20)17(15-24)13-16-7-5-6-10-22(16)28-19-8-3-2-4-9-19/h2-14H,1H3,(H,25,26)/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZCMGOWBRJNFPL-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC=CC=C3SC4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)N=C(N2)/C(=C/C3=CC=CC=C3SC4=CC=CC=C4)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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